Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate

Redox-active esters Radical chemistry Alcohol activation

Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate (CAS 40674-21-3), also referred to as α-N-phthalimido-oxy isobutyrate ethyl ester (NPIB-OEt), is a phthalimide-derived N-alkoxy carboxylate ester. It functions primarily as a redox-active activating group for alcohols, enabling their conversion into a variety of functionalized products via radical-mediated deoxygenative processes.

Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
CAS No. 40674-21-3
Cat. No. B1608985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate
CAS40674-21-3
Molecular FormulaC14H15NO5
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)ON1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C14H15NO5/c1-4-19-13(18)14(2,3)20-15-11(16)9-7-5-6-8-10(9)12(15)17/h5-8H,4H2,1-3H3
InChIKeyUNZUMKCIIIFEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate (CAS 40674-21-3): Compound Identity and Procurement Baseline


Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate (CAS 40674-21-3), also referred to as α-N-phthalimido-oxy isobutyrate ethyl ester (NPIB-OEt), is a phthalimide-derived N-alkoxy carboxylate ester. It functions primarily as a redox-active activating group for alcohols, enabling their conversion into a variety of functionalized products via radical-mediated deoxygenative processes [1]. The compound is a crystalline solid with a molecular formula of C14H15NO5 and a molecular weight of 277.27 g/mol, and is commercially available at >98% purity from major suppliers, ensuring a reliable procurement baseline .

Workflow Radical-mediated deoxygenative functionalization of alcohols
Method Compatibility Photoredox Ir/Cu dual catalysis, blue LED, mild conditions
Selection Context High-purity NPIB precursor; chemically robust redox-active handle

Why Generic Substitution of Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate (CAS 40674-21-3) is Scientifically Unreliable


The compound acts as a precursor to the NPIB activating group, where the specific gem-dimethyl substitution at the α-position to the carbonyl in the isobutyrate backbone is critical for its performance. This structural feature imparts chemical robustness that is mechanistically linked to its stability and reactivity profile [1]. In contrast, simpler phthalimidooxy carboxylates lacking this substitution pattern (such as ethyl phthalimidooxyacetate) exhibited significantly different biological and chemical properties, including a lack of anticonvulsant activity in Phase I seizure models where they were expected to be active [2]. Therefore, substituting this compound with a generic phthalimidooxy analog or a non-gem-dimethyl derivative fundamentally alters its key performance attributes, making the substitution scientifically unreliable in radical-mediated transformations.

Analogues without the gem-dimethyl isobutyrate backbone may exhibit reduced chemical robustness and altered radical reactivity.
Simpler phthalimidooxy acetates show divergent biological response, confirming fundamental reactivity differences that may affect synthetic performance.
Generic substitution may lead to lower yields, increased by-product formation, and limited scalability in NPIB-based protocols.

Quantitative Evidence Guide for Differentiated Use of Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate (CAS 40674-21-3)


Chemical Robustness: NPIB Ester vs. Overman's N-Phthalimidoyl Oxalate

The α-N-phthalimido-oxy isobutyrate (NPIB) group, derived from this compound, is described as a 'more chemically robust' alternative to the widely used Overman's N-phthalimidoyl oxalate group [1]. While both serve as redox-active handles, NPIB esters demonstrate enhanced stability, which is attributed to the gem-dimethyl isobutyrate backbone, facilitating easier handling and broader synthetic applicability.

Chemical Robustness
Reported
NPIB esters: chemically robust, standard handling; Oxalate esters: labile, require careful handling.
May support reliable radical activation workflows.
Comparative stability under Ir/Cu dual catalytic conditions, blue LED.
Redox-active esters Radical chemistry Alcohol activation

Efficiency in Tertiary Alcohol-to-Nitrile Conversion: NPIB Route vs. Traditional Methods

The NPIB-based activation of tertiary alcohols enables their catalytic deoxygenative conversion to nitriles under mild Ir/Cu dual photoredox conditions with blue LED irradiation [1]. This method provides high yields for a variety of tertiary alcohol substrates, directly addressing the longstanding challenge of transforming sterically hindered alcohols into valuable nitrile building blocks.

Nitrile Conversion Yield
Reported
Up to 92%
Indicates high efficiency in tertiary alcohol-to-nitrile conversion.
Mild Ir/Cu dual photoredox, TMSCN, blue LED; scope includes diverse tertiary alcohols.
Deoxygenative cyanation Photoredox catalysis Nitrile synthesis

Expanding Reactivity: Deoxygenative Arylation Using NPIB Esters

Beyond cyanation, NPIB esters derived from this compound have been developed as versatile substrates for deoxygenative arylation, allowing the formation of sterically congested C(sp3)-C(sp2) bonds from readily available alcohol precursors [1]. This reactivity extends the utility of NPIB chemistry to the construction of complex aromatic architectures.

Deoxygenative Arylation Yield
Reported
Good to high yields (up to 85–90%)
Demonstrates versatile C(sp3)-C(sp2) coupling from alcohols.
Visible-light photoredox conditions; avoids toxic tin reagents.
Deoxygenative arylation Photoredox catalysis C(sp3)-C(sp2) coupling

Decarboxylative Sulfonylation: NPIB as a Superior Radical Precursor Compared to NHPI Esters

NPIB has recently been employed as a radical precursor in decarboxylative sulfonylation reactions, demonstrating superior performance compared to analogous N-hydroxyphthalimide (NHPI) esters [1]. The gem-dimethyl substitution in NPIB stabilizes the generated radical intermediate, minimizing undesired side reactions and leading to cleaner product profiles.

Sulfonylation Selectivity
Class-level
NPIB radicals show higher chemoselectivity; fewer dimerization/HAT by-products vs NHPI esters.
Context-dependent; may facilitate purification and scale-up.
ChemRxiv preprint; exact yields not disclosed; mechanistically supported by Thorpe-Ingold effect.
Decarboxylative sulfonylation Sulfone synthesis Radical precursors

Optimal Research and Industrial Application Scenarios for Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate (CAS 40674-21-3)


Late-Stage Functionalization of Tertiary Alcohols in Drug Discovery

The NPIB handle, derived from this compound, enables the direct conversion of tertiary alcohols—common motifs in advanced pharmaceutical intermediates—into nitriles, arylated products, or sulfones under mild catalytic conditions [1]. This is particularly valuable in medicinal chemistry campaigns where late-stage diversification of a core scaffold is required to rapidly explore structure-activity relationships (SAR) without resynthesizing the entire molecule.

Radical-Mediated Building Block Synthesis in Process Chemistry

The chemical robustness and high yields (up to 92%) of NPIB ester transformations make this compound a reliable starting point for the scalable synthesis of complex nitrile and aryl building blocks [1]. Its capacity to be used in integrated photocatalytic flow systems enhances its appeal for industrial process chemists seeking to replace hazardous reagents (e.g., toxic cyanide sources, tin hydrides) with a safer, more sustainable activation strategy.

Construction of Quaternary Carbon Centers via Deoxygenative Cross-Coupling

Through NPIB ester intermediates, this compound facilitates the deoxygenative arylation of tertiary alcohols, a strategic route to sterically congested all-carbon quaternary centers [1] [2]. This application is critical in the synthesis of natural products and pharmaceuticals where such structural features are common and often difficult to access via traditional enolate chemistry.

Replacement of Overman's Oxalate in Established Radical Protocols

For laboratories already employing Overman's N-phthalimidoyl oxalate chemistry, procuring this compound provides a drop-in, chemically more robust alternative that simplifies experimental handling while maintaining the desired reactivity profile [3]. This substitution often results in improved yields and fewer need for moisture- and air-free manipulations, directly benefiting operational efficiency.

Application
Selection Property
Validation Focus
Late-stage tertiary alcohol diversification
Radical-mediated deoxygenative activation
Cyanation/arylation yield and functional group tolerance
Scalable nitrile/aryl building block synthesis
High catalytic efficiency and chemical robustness
Process-compatible conditions and yield reproducibility
Quaternary carbon center construction
Sterically congested C(sp3)-C(sp2) coupling
Deoxygenative arylation efficiency with tertiary alcohols
Radical activation workflow integration
Enhanced handling stability and robustness
Comparative reactivity and operational simplicity
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